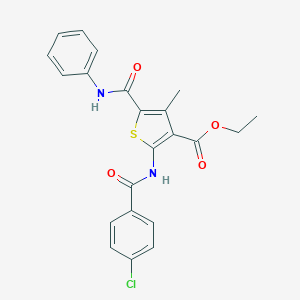![molecular formula C27H23N7O8S B394122 4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B394122.png)
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, anilino, pyrimidinyl, sulfonyl, and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include acetic anhydride, aniline derivatives, and nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylanilino and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, while the acetylanilino and pyrimidinyl groups can form hydrogen bonds and hydrophobic interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidinyl group but lacks the complex benzamide structure.
Uniqueness
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C27H23N7O8S |
|---|---|
Molekulargewicht |
605.6g/mol |
IUPAC-Name |
4-(3-acetylanilino)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C27H23N7O8S/c1-15-11-16(2)29-27(28-15)32-43(41,42)22-9-7-20(8-10-22)31-26(36)19-13-23(33(37)38)25(24(14-19)34(39)40)30-21-6-4-5-18(12-21)17(3)35/h4-14,30H,1-3H3,(H,31,36)(H,28,29,32) |
InChI-Schlüssel |
UUCLZDUHOSSZFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B394039.png)
![4-tert-butyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394040.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B394041.png)
![4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B394042.png)



![4-tert-butyl-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394048.png)
![Ethyl 5-(anilinocarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B394050.png)
![4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394051.png)
![2-Amino-4-(3-bromophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394053.png)


![4-tert-butyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394062.png)
